Trihidrocloruro de 3-metil-N-(piperidin-4-il)piridin-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

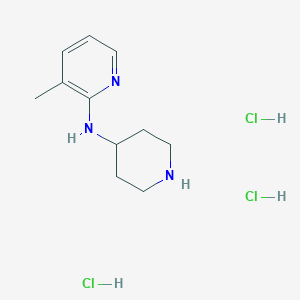

3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a methyl group and a piperidine ring

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds structurally related to 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride exhibit potential anticancer properties. For example, studies on similar compounds have shown their ability to inhibit specific tyrosine kinases, which are crucial in cancer cell signaling pathways. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

1.2 Neuropharmacology

The compound has been investigated for its effects on neurotransmitter systems, particularly in the context of neurological disorders. Its interactions with receptors involved in neurotransmission may provide insights into developing treatments for conditions such as depression and anxiety.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is essential for optimizing its biological activity. Variations in the piperidine and pyridine rings can significantly influence the compound's pharmacological properties.

| Structural Variation | Biological Activity | Comments |

|---|---|---|

| 3-Methyl Group | Enhanced receptor binding | Increases lipophilicity |

| Piperidine Substituents | Modulates CNS activity | Alters interaction with neurotransmitter receptors |

Synthesis and Derivatives

The synthesis of 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride typically involves multi-step chemical reactions that allow for modifications leading to various derivatives with distinct biological profiles.

Synthesis Overview:

- Starting Materials: Utilize commercially available pyridine derivatives.

- Reactions: Employ nucleophilic substitutions and cyclization reactions to construct the piperidine ring.

- Purification: Use crystallization or chromatography to isolate the final product.

Case Studies

Several case studies illustrate the practical applications of 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride:

Case Study 1: Anticancer Activity

A recent study evaluated the compound's efficacy against various cancer cell lines, demonstrating IC50 values that suggest significant cytotoxic effects compared to standard chemotherapeutic agents. The study highlighted its potential as a lead compound for further drug development.

Case Study 2: Neurotransmitter Interaction

In a pharmacological assessment, researchers investigated how 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride interacts with serotonin receptors in vitro. Results indicated a promising affinity that could translate into therapeutic applications for mood disorders.

Mecanismo De Acción

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

It’s known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities .

Pharmacokinetics

It’s known that piperidine derivatives are widely used in drug design, suggesting they likely have favorable pharmacokinetic properties .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities .

Action Environment

It’s known that piperidine derivatives are stable under a variety of conditions, suggesting they may be robust to environmental influences .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Substitution with Piperidine: The piperidine ring is introduced through nucleophilic substitution reactions. For instance, 4-chloropyridine can react with piperidine under basic conditions to form the desired product.

Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl sulfate as the methylating agents.

Formation of Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Piperidine in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the methyl group.

3-Nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a methyl group.

Piperidine derivatives: Various derivatives with different substituents on the piperidine ring.

Uniqueness

3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and pyridine rings, along with the methyl group, makes it a versatile compound for various applications.

Actividad Biológica

3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, also known by its CAS number 1779129-90-6, is a compound with significant potential in pharmacological applications due to its unique structural features. This article delves into its biological activity, synthesis methods, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is C₁₁H₂₀Cl₃N₃, with a molecular weight of approximately 300.66 g/mol. The compound features a pyridine ring substituted with a piperidine moiety and a methyl group, making it a versatile building block for various pharmaceuticals and biologically active compounds.

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

- Cyclization : Formation of the piperidine ring from appropriate precursors.

- Amination : Introduction of the amine functional group.

- Hydrochloride Salt Formation : Enhances solubility and stability in aqueous solutions.

Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its derivatives, facilitating its application in drug design.

Receptor Interactions

Research has indicated that 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride exhibits promising interactions with various receptors, particularly:

- Melanocortin Receptors : This compound has been studied as a potential agonist for melanocortin receptors, which are implicated in metabolic regulation and appetite control. Activation of these receptors may offer therapeutic avenues for obesity and diabetes management .

- Opioid Receptors : Preliminary studies suggest that derivatives of this compound may act as selective κ-opioid receptor antagonists. This interaction could be significant in developing treatments for pain management and addiction .

Pharmacological Studies

The biological activity of this compound has been assessed through various pharmacological studies:

- Antibacterial Activity : Some derivatives have shown effective antibacterial properties against specific strains, indicating potential for developing new antimicrobial agents.

- Antifungal and Anthelmintic Activity : Studies have demonstrated that certain structural modifications can enhance antifungal and anthelmintic effects .

Case Studies

A few notable studies highlight the biological significance of 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride:

- Study on Melanocortin Agonists : A research article outlined the efficacy of piperidine derivatives in activating melanocortin receptors, suggesting that compounds like 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride could be developed into therapeutic agents for metabolic disorders .

- Stereochemical Effects on Biological Activity : Investigations into the stereochemical variations of related piperidine compounds revealed significant differences in their biological activities, underscoring the importance of structural configuration in drug design .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(pyridin-4-yl)pyridin-4-amine | Lacks methyl group | Moderate receptor activity |

| 3-Nitro-N-(pyridin-4-yl)pyridin-4-amine | Contains nitro group | Limited activity |

| Piperidine Derivatives | Various substituents | Diverse pharmacological profiles |

The comparative analysis indicates that the specific substitution pattern of 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride enhances its biological activity compared to structurally similar compounds.

Propiedades

IUPAC Name |

3-methyl-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3ClH/c1-9-3-2-6-13-11(9)14-10-4-7-12-8-5-10;;;/h2-3,6,10,12H,4-5,7-8H2,1H3,(H,13,14);3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNCBXBIAXYSRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC2CCNCC2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.